

Chemical and Biological Profile of ON 146040

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Compound Focus: ON 146040

CAS No.: 1404231-34-0

Cat. No.: S002830

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ON 146040 is a small molecule inhibitor with a molecular weight of 489.55 g/mol and the chemical formula $C_{24}H_{23}N_7O_3S$ [1] [2]. It is primarily used in pharmacological and biochemical research as a **potent, dual-targeted inhibitor** with activity against PI3K isoforms and BCR-ABL kinases [3].

Target Inhibition Profile of ON 146040

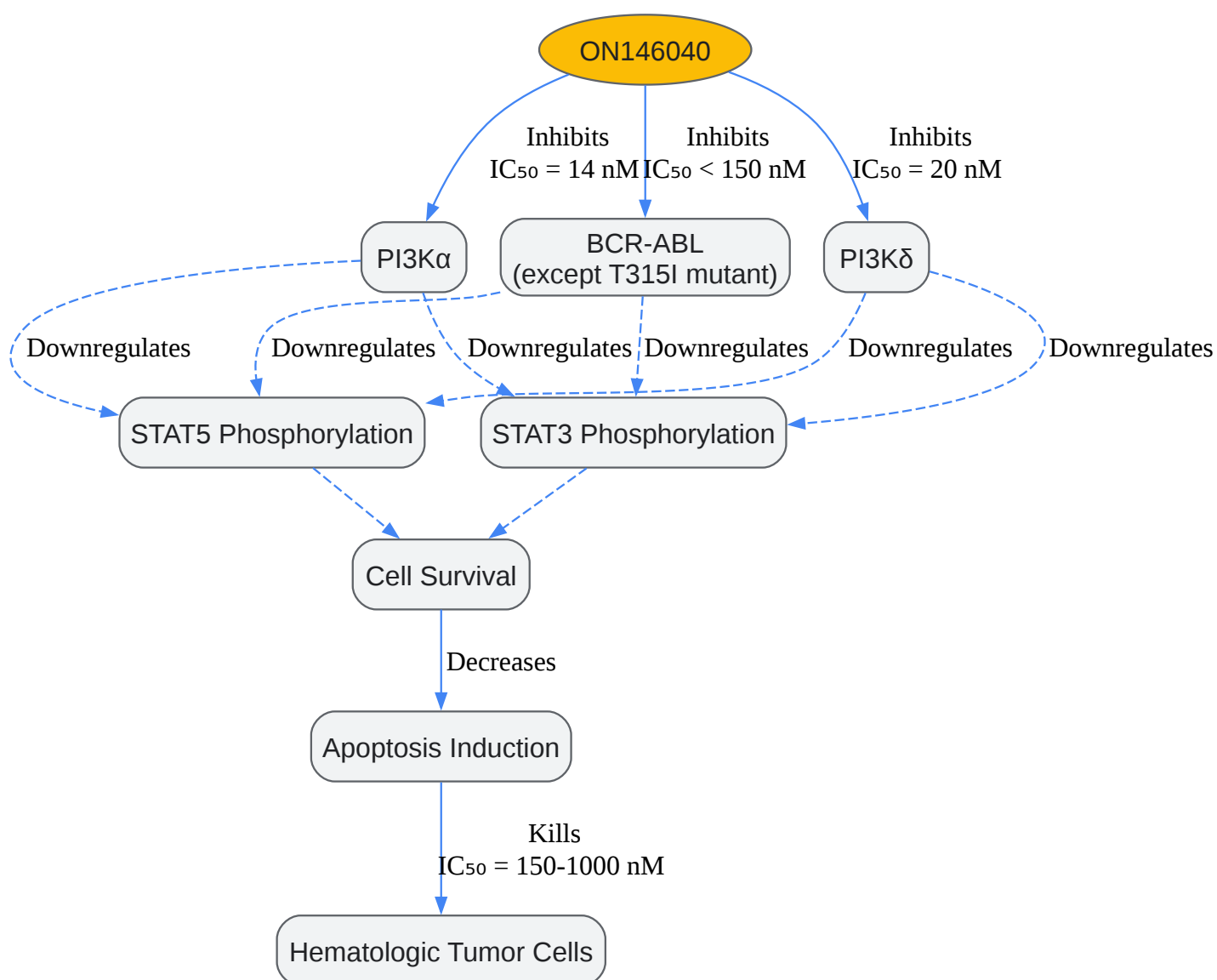
Target	IC ₅₀ Value	Notes
PI3K α	14 nM	Primary target, highly potent inhibition
PI3K δ	20 nM	Primary target, highly potent inhibition
Abl1/BCR-ABL	<150 nM	Inhibits wild-type and several mutants
PI3K γ	1 μ M	Minor effect
PI3K β	3 μ M	Minor effect
T315I Mutant	Inactive	No significant activity

This unique target profile makes **ON 146040** particularly valuable for studying hematologic malignancies where both PI3K and BCR-ABL signaling pathways contribute to pathogenesis [1] [2].

Mechanism of Action and Signaling Pathway Effects

ON 146040 represents the **first dual PI3K and BCR-ABL inhibitor** that targets both the STAT3 and STAT5 signaling pathways [1]. Following treatment with **ON 146040**, phosphorylation of both STAT3 and STAT5 is down-regulated in leukemia and myeloma cells, disrupting these critical oncogenic signaling pathways [1] [2].

The mechanism can be visualized in the following signaling pathway diagram:



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Cellular Efficacy in Hematologic Tumors

ON 146040 demonstrates significant potency against hematologic tumor cells, with IC_{50} values typically ranging from **150 to 1,000 nM** [1] [2]. This cytotoxic effect is observed across various leukemia and myeloma cell lines, correlating with the observed downregulation of STAT3 and STAT5 phosphorylation [2].

Cellular Response to **ON 146040** Treatment

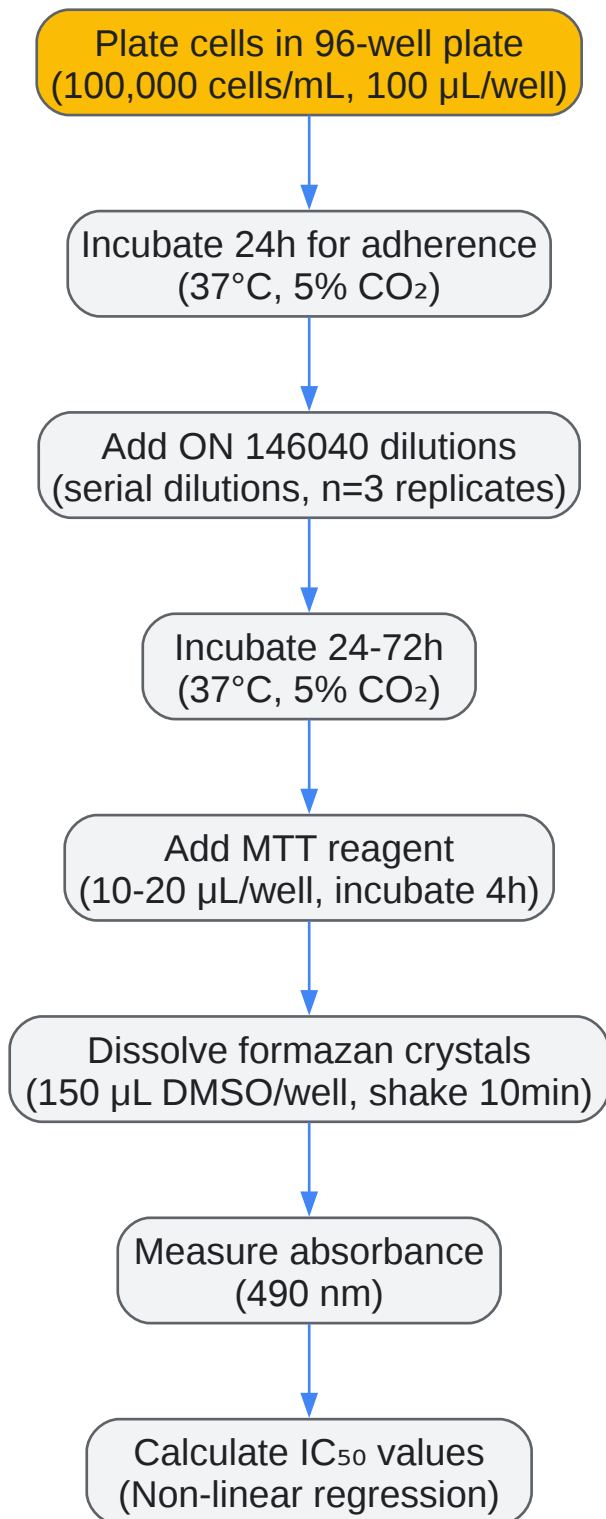
Cell Type	Response	IC_{50} Range	Key Molecular Effects
Leukemia Cells	Cytotoxic	150-1000 nM	Downregulation of STAT3/STAT5 phosphorylation
Myeloma Cells	Cytotoxic	150-1000 nM	Downregulation of STAT3/STAT5 phosphorylation
Hematologic Tumor Cells	Potent killing	150-1000 nM	Disruption of oncogenic signaling

Experimental Protocol: Determining IC_{50} Using MTT Assay

Materials and Reagents

- Cell Lines:** Hematologic tumor cell lines (e.g., leukemia, myeloma)
- Compound:** **ON 146040** (prepare 10 mM stock in DMSO, store at -20°C protected from light) [1]
- MTT Solution:** 0.5 mg/mL in PBS (filter sterilize, store at 4°C protected from light) [4]
- Solvent:** DMSO for dissolving formazan crystals [4]
- Equipment:** 96-well plates, CO₂ incubator, ELISA plate reader [4]

Step-by-Step Procedure



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- **Cell Seeding:** Seed cells in 96-well plates at a density of 100,000 cells/mL (100 μ L/well). Include control wells without cells for background subtraction. Edge wells should be filled with sterile PBS to

prevent evaporation effects [4].

- **Compound Treatment:** After 24 hours incubation (37°C, 5% CO₂) for cell adherence, add serial dilutions of **ON 146040** to achieve final concentrations spanning 0-10 µM. Include DMSO vehicle controls (typically ≤0.1% final concentration). Use at least three replicates per concentration [4].
- **Incubation:** Incubate plates for 24-72 hours depending on the cell growth characteristics and experimental objectives [4].
- **MTT Assay:**
 - Add 10-20 µL of MTT solution (0.5 mg/mL) to each well.
 - Incubate for 4-6 hours at 37°C [4].
 - Carefully aspirate the medium without disturbing the formazan crystals.
 - Add 150 µL DMSO to each well to dissolve the formazan crystals.
 - Shake plates gently for 10 minutes to ensure complete dissolution [4].
- **Absorbance Measurement:** Measure absorbance at 490 nm using an ELISA plate reader [4].
- **Data Analysis:**
 - Calculate cell viability: $(\text{Absorbance_sample} / \text{Absorbance_control}) \times 100$ [5].
 - Generate dose-response curves and calculate IC₅₀ values using non-linear regression analysis [5].

Advanced Methodological Considerations

Growth Rate-Based Analysis as an Alternative Approach

Traditional IC₅₀ determination has limitations due to its time-dependent nature. As an alternative, researchers can utilize **growth rate-based analysis** which provides time-independent parameters [5].

This method involves:

- Calculating effective growth rates for both control and treated cells
- Modeling cell proliferation as: $N(t) = N_0 \cdot e^{(r \cdot t)}$, where r is the growth rate [5]

- Determining IC_{Cr0} (concentration where growth rate = 0) and IC_{rmed} (concentration that reduces control growth rate by half) [5]

Biochemical Kinase Assay Protocol

For direct kinase inhibition studies:

- Prepare **ON 146040** in concentration series (0.1 nM - 10 μ M)
- Conduct kinase activity assays for PI3K isoforms and BCR-ABL
- Measure IC_{50} values using appropriate substrates and detection methods
- Confirm selectivity against related kinases

Critical Experimental Notes

- **Storage and Stability:** **ON 146040** should be stored at -20°C , protected from light. Stock solutions in DMSO are stable for 6 months at -80°C and 1 month at -20°C (protected from light) [1].
- **Quality Control:** Ensure compound purity $>98\%$ for reproducible results. Periodically verify compound activity with control experiments [2] [3].
- **Cell Line Considerations:** Different hematologic tumor cell lines may show varying sensitivity to **ON 146040** (IC_{50} range: 150-1000 nM). Preliminary range-finding experiments are recommended [1].
- **Assay Validation:** Include appropriate positive controls and validate MTT assay linear range for each cell line using standard curves [4].

Conclusion

ON 146040 is a valuable research tool for investigating PI3K and BCR-ABL signaling in hematologic malignancies. The provided protocols enable researchers to reliably determine its cellular and biochemical activity. The dual inhibitory profile offers unique opportunities for studying pathway crosstalk in oncogenic signaling.

References

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